molecular formula C20H18O3 B14563304 2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid CAS No. 62064-41-9

2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid

Cat. No.: B14563304
CAS No.: 62064-41-9
M. Wt: 306.4 g/mol
InChI Key: COMRHXMUBPFZBV-UHFFFAOYSA-N
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Description

2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid is an organic compound with the molecular formula C21H20O3 This compound is characterized by the presence of a methoxy group, a naphthalene ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzoic acid and 1-naphthyl ethyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the methoxybenzoic acid reacts with the naphthyl ethyl bromide to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) for chlorination reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoic acid: A simpler analog with similar structural features but lacking the naphthalene ring.

    1-Naphthylacetic acid: Contains the naphthalene ring but differs in the position and nature of the functional groups.

    6-Methoxy-2-naphthoic acid: Similar in structure but with different substitution patterns.

Uniqueness

2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid is unique due to its combination of a methoxy group, a naphthalene ring, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

62064-41-9

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-methoxy-6-(1-naphthalen-1-ylethyl)benzoic acid

InChI

InChI=1S/C20H18O3/c1-13(15-10-5-8-14-7-3-4-9-17(14)15)16-11-6-12-18(23-2)19(16)20(21)22/h3-13H,1-2H3,(H,21,22)

InChI Key

COMRHXMUBPFZBV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)C(=O)O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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